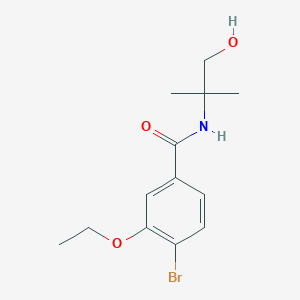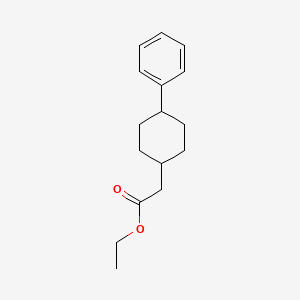
Ethyl 2-(4-phenylcyclohexyl)acetate
概要
説明
科学的研究の応用
Ethyl 2-(4-phenylcyclohexyl)acetate is utilized in diverse scientific research applications due to its versatile nature. Some of its applications include:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the fragrance industry for its pleasant odor and as a component in the formulation of perfumes and other scented products.
Safety and Hazards
Ethyl 2-(4-phenylcyclohexyl)acetate is classified as having acute toxicity (oral, category 4, H302) and can cause skin corrosion/irritation (category 2, H315) . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid release to the environment .
作用機序
Biochemical Pathways
Esters play a crucial role in numerous biochemical pathways. For instance, they are involved in the formation of triglycerides, which are the main constituents of body fat in humans and other animals, as well as vegetable fats .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of esters are largely influenced by their chemical structure. Many esters are prodrugs, designed to improve the bioavailability of active substances. They are often hydrolyzed in the body to release the active drug .
Result of Action
The effects of esters at the molecular and cellular level depend on the specific compound and its biological targets. Some esters, for example, can exhibit analgesic activity .
Action Environment
The action, efficacy, and stability of esters can be influenced by various environmental factors, including pH and the presence of specific enzymes. For instance, ester hydrolysis is often catalyzed by esterases, and this reaction is typically faster in alkaline conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-phenylcyclohexyl)acetate typically involves the esterification of 4-phenylcyclohexylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
化学反応の分析
Types of Reactions
Ethyl 2-(4-phenylcyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenylcyclohexylacetic acid or 4-phenylcyclohexanone.
Reduction: Formation of 4-phenylcyclohexylmethanol.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
類似化合物との比較
Ethyl 2-(4-phenylcyclohexyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-methylcyclohexyl)acetate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 2-(4-ethylcyclohexyl)acetate: Similar structure but with an ethyl group instead of a phenyl group.
Ethyl 2-(4-isopropylcyclohexyl)acetate: Similar structure but with an isopropyl group instead of a phenyl group.
The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical and physical properties, such as its sweet, floral odor and its specific reactivity in chemical reactions.
特性
IUPAC Name |
ethyl 2-(4-phenylcyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKKTEIOHKETAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720835 | |
| Record name | Ethyl (4-phenylcyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
411238-92-1 | |
| Record name | Ethyl (4-phenylcyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


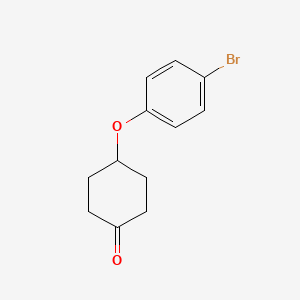
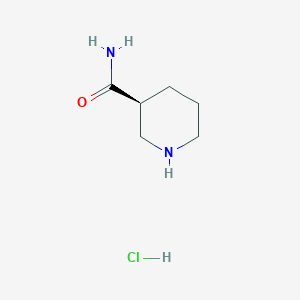
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1456485.png)
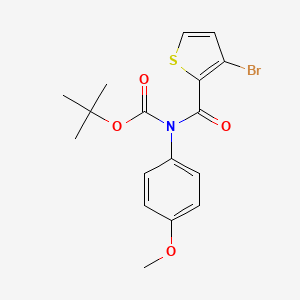
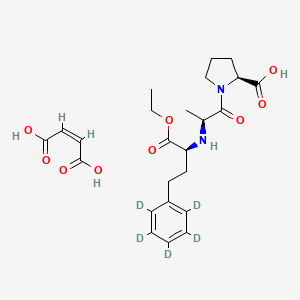
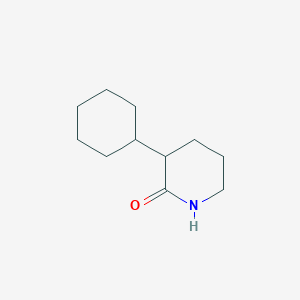
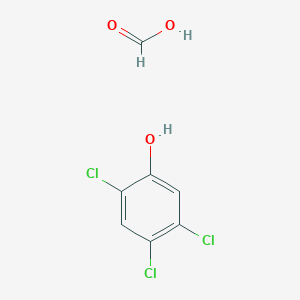
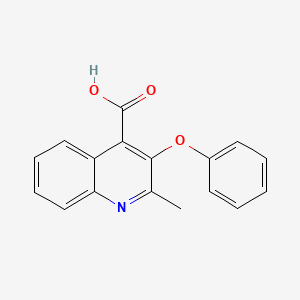
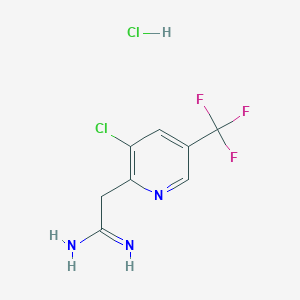

![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)
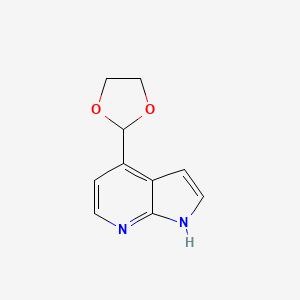
![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)
